molecular formula C11H14ClNO3 B1403981 Ethyl 2-(6-chloropyridin-3-yloxy)-2-methylpropanoate CAS No. 1360056-04-7

Ethyl 2-(6-chloropyridin-3-yloxy)-2-methylpropanoate

Cat. No. B1403981
M. Wt: 243.68 g/mol
InChI Key: SMHDLZWOZWPVMH-UHFFFAOYSA-N
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Description

Ethyl 2-(6-chloropyridin-3-yloxy)-2-methylpropanoate, otherwise known as ECPM, is an alkyl ester of the pyridine-3-carboxylic acid family. It is a colorless, odorless, and crystalline solid, with a melting point of approximately 80°C. ECPM has a wide range of applications in scientific research, as well as in laboratory experiments.

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Zhu et al. (2003) demonstrated the use of Ethyl 2-methyl-2,3-butadienoate in a phosphine-catalyzed annulation reaction, yielding ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high yields and regioselectivity (Zhu, Lan, & Kwon, 2003).
    • Andersen et al. (2013) discussed the synthesis of AZD1283, where Ethyl 6-chloro-5-cyano-2-methylnicotinate was used as a precursor in the synthesis process (Andersen et al., 2013).
    • Shi et al. (2008) synthesized a compound using 6-chloropyridin-3-yl for insecticidal activity and conducted a DFT study on its geometry and vibration (Shi, Zhu, & Song, 2008).
  • Radiochemical Synthesis :

  • Cyclopropane Derivatives Formation :

    • Abe and Suehiro (1982) studied the formation of cyclopropane derivatives from ethyl 2-alkyl-2-methyl-3-hydroxy-3-phenylpropanoate (Abe & Suehiro, 1982).
  • Novel Pyrrole Derivatives Synthesis :

    • Dawadi and Lugtenburg (2011) explored the synthesis of novel pyrrole derivatives using ethyl 2-chloroacetoacetate, leading to a variety of pyrrole systems (Dawadi & Lugtenburg, 2011).
  • Optically Active Derivatives Synthesis :

    • Krečmerová et al. (2002) synthesized optically active N6-Alkyl derivatives of (R)-3-(Adenin-9-yl)-2-hydroxypropanoic Acid using ethyl oxiranecarboxylate (Krečmerová et al., 2002).
  • Nucleophilic Reactions Study :

    • Gadzhili et al. (2015) investigated the reactions of ethyl 6-alkyl(phenyl)-2-methyl-4-(chloromethyl)pyridine-3-carboxylates with various O-and N-nucleophiles (Gadzhili et al., 2015).
  • Crystal Structure Analysis :

    • Navarrete-Vázquez et al. (2011) analyzed the crystal structure of Ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate, exploring its potential as an anti-inflammatory and antidyslipidemic agent (Navarrete-Vázquez et al., 2011).

properties

IUPAC Name

ethyl 2-(6-chloropyridin-3-yl)oxy-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3/c1-4-15-10(14)11(2,3)16-8-5-6-9(12)13-7-8/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHDLZWOZWPVMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)OC1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(6-chloropyridin-3-yloxy)-2-methylpropanoate

Synthesis routes and methods I

Procedure details

To a solution of 6-chloropyridin-3-ol (40 g, 309 mmol, Eq: 1.00) and ethyl 2-bromo-2-methylpropanoate (63.2 g, 48.1 ml, 324 mmol, Eq: 1.05) in 300 ml of CH3 CN was added Cs2 CO3 (216 g, 664 mmol, 309 mmol, Eq: 2.15) and the resulting reaction mixture was stirred under argon atmosphere for 48 h. The reaction mixture was filtered and the filtercake was washed well with EtOAc. The combined filtrate and washes were diluted with water (300 ml) and shaken and the organic phase was collected. The aqueous phase was back-extracted with EtOAc (2×150 ml). The combined organics were dried (MgSO4), filtered and concentrated in vacuo. Purification by passing through a plug of 200 g of silica and elution with 30% EtOAc/Hexanes afforded the desired product (51.1 g) as a light yellow oil. 1H NMR (300 MHz, CHLOROFORM-d) δ ppm 1.27 (t, J=7.18 Hz, 3 H) 1.61 (s, 6 H) 4.24 (q, J=7.18 Hz, 2 H) 7.12-7.25 (m, 2 H) 8.01 (d, J=2.64 Hz, 1 H).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
48.1 mL
Type
reactant
Reaction Step One
[Compound]
Name
CO3
Quantity
216 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 6-chloropyridin-3-ol (5 g, 38.6 mmol) and ethyl-2-bromo-2-methylpropanoate (6.01 ml, 40.5 mmol) in acetonitrile (50 mL) was added cesium carbonate (27 g, 83 mmol). The material was stirred vigorously for 48 hours. The mixture was taken up in water (100 ml) and ethyl acetate (100 ml) and transferred to a separatory funnel and shaken. The organic phase was collected and the aqueous phase was back extracted with ethyl acetate (2×50 mL). The organic phases were combined, dried (magnesium sulfate), filtered and stripped. The crude material was purified via preparative HPLC (silica gel; 50 g column) eluting with 5-30% ethyl acetate/hexanes to provide the desired product as light white-yellow mobile oil (6.78 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.01 mL
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(6-chloropyridin-3-yloxy)-2-methylpropanoate
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Reactant of Route 6
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Ethyl 2-(6-chloropyridin-3-yloxy)-2-methylpropanoate

Citations

For This Compound
1
Citations
LM Alabanza, Y Dong, P Wang, JA Wright… - … Process Research & …, 2013 - ACS Publications
Development of a new route to the BTK intermediate, 5-(1-(azetidin-1-yl)-2-methylpropan-2-yloxy)pyridin-2-amine (7), has resulted in significant improvements in terms of yield, purity, …
Number of citations: 8 pubs.acs.org

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